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An Application Note on the Deposition of Tungsten-Titanium (W-Ti) Thin Films via Magnetron

Sputtering

Introduction
Tungsten-titanium (W-Ti) thin films are integral to various advanced technological

applications, primarily in the semiconductor and microelectronics industries.[1] These films,

typically composed of 90% tungsten and 10% titanium by weight, are valued for their properties

as effective diffusion barriers and adhesion layers.[1] For instance, they prevent the migration

of metal atoms, such as aluminum or copper, into the underlying silicon substrate in integrated

circuits, thereby enhancing the device's reliability and performance.[1] Additionally, W-Ti films

serve as a barrier layer in thin-film solar cells to stop iron atoms from a steel substrate from

diffusing into the semiconductor layers.[1]

The deposition of these films is most commonly achieved through magnetron sputtering, a

physical vapor deposition (PVD) technique.[2] This method involves the bombardment of a W-

Ti target with high-energy ions from a plasma, which ejects, or "sputters," atoms from the target

material. These atoms then travel and deposit onto a substrate, forming a thin film.[3]

Magnetron sputtering is favored for its ability to produce high-quality, uniform films with strong

adhesion at relatively low substrate temperatures.[2][4] The properties of the resulting W-Ti film

—such as its resistivity, stress, and microstructure—are highly dependent on the precise

control of various sputtering parameters.[5]
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Key Applications
Diffusion Barrier in Microelectronics: W-Ti films are widely used to create a stable barrier

between silicon and metallization layers (e.g., aluminum or copper).[1] This prevents

interdiffusion at high processing temperatures, which could otherwise lead to device failure.

[6] The high tungsten content provides the excellent diffusion barrier properties.[6]

Adhesion Layer: The titanium component in the alloy promotes strong adhesion to both the

underlying substrate (like silicon dioxide) and the subsequent metal layer.[6] Titanium is

known to be an excellent oxygen getter, which helps in forming a stable interface.[6]

Protective and Wear-Resistant Coatings: The inherent hardness and chemical stability of

tungsten make W-Ti films suitable for protective coatings on tools and other components,

enhancing durability and resistance to wear and corrosion.[7][8]

Thin-Film Solar Cells: In certain solar cell architectures, W-Ti acts as a barrier to prevent

diffusion of elements from the substrate into the active photovoltaic layers.[1]

Experimental Workflow and Protocols
The following section details the protocol for depositing W-Ti thin films using a magnetron

sputtering system. The process can be broken down into three main stages: pre-deposition,

deposition, and post-deposition characterization.

General Experimental Workflow
The overall process for depositing and characterizing W-Ti thin films is illustrated below.

Caption: General workflow for W-Ti thin film deposition.

Pre-Deposition Protocol
Substrate Preparation:

Select appropriate substrates (e.g., silicon wafers with a thermal oxide layer, glass, or FTO

glass).[9][10]

Clean the substrates ultrasonically in a sequence of solvents such as acetone,

isopropanol, and deionized water for 5-10 minutes each to remove organic residues and
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particulate contamination.[10]

Dry the substrates thoroughly using a nitrogen gas gun.[10]

For semiconductor applications, an optional pre-deposition etch using an argon plasma

can be performed in-situ to remove any native oxide from the silicon surface.[5]

Sputtering System Preparation:

Ensure the sputtering chamber is clean and free of contaminants from previous

depositions.[4]

Install a high-purity W-Ti sputtering target (e.g., 90/10 wt%, 99.99% purity) into the

magnetron cathode.[1][8]

Mount the cleaned substrates onto the substrate holder, which may have heating and

biasing capabilities.[10]

Deposition Protocol
Chamber Evacuation:

Load the substrate holder into the chamber and pump down to a high vacuum base

pressure, typically in the range of 1 x 10⁻⁷ to 3.2 x 10⁻⁷ Torr, to minimize contaminants like

oxygen and water vapor.[4][5][11]

Process Gas Introduction:

Introduce a high-purity (99.999%) inert sputtering gas, most commonly Argon (Ar), into the

chamber.[3]

Adjust the Ar gas flow rate to achieve the desired working pressure, which typically ranges

from 1 to 10 mTorr (approximately 0.13 to 1.3 Pa).[12][13]

Setting Deposition Parameters:

If required, heat the substrate to the desired deposition temperature (e.g., room

temperature to 400°C).[5][14]
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Set the DC or RF magnetron power supply to the desired power level (e.g., 200–600 W for

RF, or a DC power of 2.4-3.2 kW).[11][12]

Sputtering Process:

Apply high voltage to the target to ignite the Ar plasma.[3]

If not done previously, perform a pre-sputter step for 5-10 minutes with the shutter closed

to clean the target surface and ensure stable deposition conditions.

Open the shutter to begin depositing the W-Ti film onto the substrate.

Maintain the deposition for the required time to achieve the desired film thickness. The

deposition rate can vary significantly based on the parameters (e.g., 1.8 nm/s).[11]

Process Termination:

Close the shutter to stop deposition.

Turn off the power to the magnetron source.

Turn off the process gas flow and allow the substrate to cool down under vacuum.

Influence of Sputtering Parameters on Film
Properties
The final properties of the W-Ti thin film are critically dependent on the sputtering parameters.

The relationships between key parameters and film characteristics are summarized below.
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Sputtering Parameters

Sputtering Power Working Pressure Substrate Temperature

Film Properties

Resistivity

 Decreases

Microstructure
(Grain Size, Density)

 ↑ Grain Size

Deposition Rate

 Increases

Stress

 Affects Minor Effect  Decreases  Decreases
(Tensile -> Compressive) ↑ Grain Size, ↑ Crystallinity

Adhesion

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tungsten Titanium Sputtering Target(W-Ti Alloy Target) application - News - Phildal
Holding Co., Ltd [sputtering-targets-cn.com]

2. wstitanium.com [wstitanium.com]

3. angstromengineering.com [angstromengineering.com]

4. A practical guide to magnetron-based thin film deposition - NikaLyte [nikalyte.com]

5. The Effect Of Sputter Deposition Parameters On Selected Properties Of Titanium-tungsten
(TiW) Thin Films | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

6. Reddit - The heart of the internet [reddit.com]

7. Everything You Need to Know About Tungsten Sputter Targets [sputtertargets.net]

8. shop.nanografi.com [shop.nanografi.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1601823?utm_src=pdf-body-img
https://www.benchchem.com/product/b1601823?utm_src=pdf-custom-synthesis
https://www.sputtering-targets-cn.com/news/application-of-tungsten-titanium-sputtering-ta-51790710.html
https://www.sputtering-targets-cn.com/news/application-of-tungsten-titanium-sputtering-ta-51790710.html
https://wstitanium.com/the-ultimate-guide-to-magnetron-sputtering/
https://angstromengineering.com/tech/magnetron-sputtering/
https://www.nikalyte.com/a-practical-guide-to-magnetron-based-thin-film-deposition/
https://ieeexplore.ieee.org/document/639875/
https://ieeexplore.ieee.org/document/639875/
https://www.reddit.com/r/Semiconductors/comments/1l5d39f/what_is_the_reasoning_for_a_higher_wt_of_tungsten/
https://www.sputtertargets.net/blog/everything-you-need-to-know-about-tungsten-sputter-targets.html
https://shop.nanografi.com/sputtering-targets/tungsten-titanium-tiw-sputtering-targets-purity-99-99-size-3-thickness-0-125/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Tungsten-titanium sputtering target processing effects on particle generation and thin film
properties for VLSI applications | IEEE Conference Publication | IEEE Xplore
[ieeexplore.ieee.org]

10. diva-portal.org [diva-portal.org]

11. researchgate.net [researchgate.net]

12. mdpi.com [mdpi.com]

13. pubs.aip.org [pubs.aip.org]

14. Residual stresses of sputtering titanium thin films at various substrate temperatures -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Tungsten-titanium thin film deposition by magnetron
sputtering]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601823#tungsten-titanium-thin-film-deposition-by-
magnetron-sputtering]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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